molecular formula C26H19B B1292747 1-(4-Bromophenyl)-1,2,2-triphenylethylene CAS No. 34699-28-0

1-(4-Bromophenyl)-1,2,2-triphenylethylene

Cat. No. B1292747
CAS RN: 34699-28-0
M. Wt: 411.3 g/mol
InChI Key: MYJLJYSALGARCM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,2,2-triphenylethylene, also known as 4-bromo-triphenylethylene (4-BTPE), is a synthetic organic compound belonging to the family of aromatic compounds known as triphenylethylenes. 4-BTPE is composed of a bromine atom attached to a phenyl group and a triphenylethylene group. It has a molecular weight of 315.04 g/mol and a melting point of 140-143 °C. 4-BTPE is a colorless solid with a slightly sweet odor.

Scientific Research Applications

Antifungal Applications

The compound has been studied for its potential antifungal properties. A study investigated the in vitro antifungal behavior against Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing moderate activity with an inhibition percentage of 46% . This suggests that derivatives of 1-(4-Bromophenyl)-1,2,2-triphenylethylene could be further explored as antifungal agents.

Biological Activity in Aquatic Organisms

Research has been conducted on the biological activities of pyrazoline derivatives related to 1-(4-Bromophenyl)-1,2,2-triphenylethylene. One study focused on the neurotoxic potentials of such a derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins, which are indicators of oxidative stress and neurotoxicity .

Organic Synthesis Intermediates

Compounds structurally related to 1-(4-Bromophenyl)-1,2,2-triphenylethylene are used as intermediates in organic synthesis. For instance, (S)-(-)-1-(4-Bromophenyl)ethylamine is utilized as a raw material in organic synthesis and serves as an intermediate in pharmaceuticals and agrochemicals .

Antimicrobial Properties

The compound’s derivatives have been explored for their antimicrobial properties. Although no significant effect was observed against bacterial strains like Escherichia coli , Bacillus subtilis , and Micrococcus luteus , the research encourages further exploration for structures that could be good antimicrobial candidates .

Surfactant Synthesis

A novel surfactant with a benzene spacer, which includes the 4-bromophenyl moiety, was synthesized via a copper-catalyzed cross-coupling reaction. Its structure was confirmed by various spectroscopic methods, indicating potential applications in the field of surfactants .

Biomedical Applications

Derivatives of 1-(4-Bromophenyl)-1,2,2-triphenylethylene have been associated with numerous biomedical applications, including antibacterial, antifungal, anticancer, antioxidant activity, and anticonvulsant effects. The variation in biological activity intensity is influenced by different substituents grafted onto the heterocyclic ring .

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Mode of Action

A similar compound has shown desirable fitting patterns in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that it may affect the biochemical pathways related to the life cycle of the Plasmodium parasite.

Result of Action

A similar compound has shown superior antipromastigote activity , suggesting that it may have a significant impact on the viability of promastigotes, a stage in the life cycle of certain parasites.

properties

IUPAC Name

1-bromo-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLJYSALGARCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647788
Record name 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-1,2,2-triphenylethylene

CAS RN

34699-28-0
Record name 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared following previously published procedures. See M. Banerjee, J. Org. Chem, 2007, 72, 8054. 1-(4-Bromophenyl)-1,2,2-triphenylethanol (5) was obtained as an intermediate in the reaction as a white solid, whose dehydration was carried out in toluene in the presence of TsOH. After being washed by hexane, the crude product was purified on a silica-gel column using petroleum ether as an eluent. A white solid was obtained in 82.1% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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